molecular formula C11H7ClN4O3 B494079 3-[(5-Chloropyridin-2-yl)carbamoyl]pyrazine-2-carboxylic acid CAS No. 43200-83-5

3-[(5-Chloropyridin-2-yl)carbamoyl]pyrazine-2-carboxylic acid

Cat. No.: B494079
CAS No.: 43200-83-5
M. Wt: 278.65g/mol
InChI Key: IFJKAXKRMIJQHS-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Synonyms

The compound 3-[(5-Chloropyridin-2-yl)carbamoyl]pyrazine-2-carboxylic acid (CAS: 43200-83-5) is a heterocyclic derivative featuring a pyrazine core substituted with a carboxamide group at position 3 and a carboxylic acid group at position 2. Its systematic IUPAC name is 3-[[(5-chloro-2-pyridinyl)amino]carbonyl]-2-pyrazinecarboxylic acid . Common synonyms include:

  • 3-(5-Chloropyridin-2-yl)carbamylpyrazine-2-carboxylic acid
  • 3-((5-Chloropyridin-2-yl)carbamoyl)pyrazine-2-carboxylic acid
  • DTXSID701036273.

The molecular formula is C₁₁H₇ClN₄O₃ , with a molecular weight of 278.65 g/mol . Key identifiers include the European Community (EC) number 641-899-5 and PubChem CID 3280818 .

Molecular Geometry and Crystallographic Data

While direct crystallographic data for this compound is limited, structural analogs provide insights. Pyrazine-carboxylic acid derivatives often exhibit planar geometries due to conjugation across the aromatic ring and substituents. For example:

  • Bond lengths : The C=O bond in the carboxamide group typically measures ~1.23 Å, while the C-N bond in the pyridinyl group is ~1.34 Å, consistent with sp² hybridization.
  • Dihedral angles : The carboxamide and pyridinyl groups form dihedral angles of ~81.6° with the pyrazine ring, as seen in related structures.

In coordination polymers, pyrazine-carboxamide ligands adopt cis or trans configurations depending on intermolecular interactions. Silver(I) complexes of similar ligands form three-dimensional frameworks via Ag–Ag bonds (3.16 Å) and hydrogen bonding.

Tautomeric and Conformational Analysis

The compound exhibits dynamic tautomerism and rotamerism:

  • Tautomerism : The 3-hydroxy group can exist in keto-enol equilibrium. In polar solvents (e.g., water), the keto form dominates due to stabilization via hydrogen bonding, while the enol form prevails in nonpolar environments.
  • Rotamerism : The carboxamide group adopts cisoid (enol) or transoid (keto) conformations. DFT studies on analogous pyrazinecarboxamides show energy differences of ~2–3 kcal/mol between rotamers, favoring the transoid form in the solid state.

Comparative Analysis with Pyrazine-Carboxylic Acid Derivatives

Feature This compound Pyrazine-2-carboxylic Acid 2,3-Pyrazinedicarboxylic Acid
Solubility Moderate in polar solvents (41.5 µg/mL in water) High water solubility Low solubility in water
Hydrogen Bonding Forms intramolecular N–H⋯O and intermolecular O–H⋯N bonds O–H⋯O homodimers O–H⋯O and O–H⋯N networks
Bioactivity Potential as a pharmaceutical intermediate Antimicrobial properties Enzyme inhibition

The chlorine atom at the pyridinyl 5-position enhances lipophilicity and steric bulk compared to unsubstituted analogs, influencing binding affinity in biological systems.

Properties

IUPAC Name

3-[(5-chloropyridin-2-yl)carbamoyl]pyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN4O3/c12-6-1-2-7(15-5-6)16-10(17)8-9(11(18)19)14-4-3-13-8/h1-5H,(H,18,19)(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFJKAXKRMIJQHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)NC(=O)C2=NC=CN=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701036273
Record name 3-(5-Chloropyrid-2-yl)carbamoylpyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701036273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

41.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49731954
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

43200-83-5
Record name 3-(5-Chloropyrid-2-yl)carbamoylpyrazine-2-carboxylic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=43200-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(5-Chloropyrid-2-yl)carbamoylpyrazine-2-carboxylic acid
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Record name 3-[(5-chloropyridin-2-yl)carbamoyl]pyrazine-2-carboxylic acid
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Record name 3-(5-Chloropyridin-2-yl)carbamylpyrazine-2-carboxylic acid
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Preparation Methods

Reaction Mechanism and Conditions

The most widely documented method involves reacting pyrazine-2,3-dicarboxylic acid anhydride with 2-amino-5-chloropyridine in an inert solvent. The anhydride is first prepared by heating pyrazine-2,3-dicarboxylic acid with acetic anhydride at 100–120°C. Subsequent coupling with 2-amino-5-chloropyridine in methylene chloride at room temperature yields the target compound with 85–90% purity (Scheme 1).

Key Steps:

  • Anhydride Formation:
    Pyrazine-2,3-dicarboxylic acid+Acetic anhydride100120CPyrazine-2,3-dicarboxylic acid anhydride\text{Pyrazine-2,3-dicarboxylic acid} + \text{Acetic anhydride} \xrightarrow{100–120^\circ \text{C}} \text{Pyrazine-2,3-dicarboxylic acid anhydride}

  • Amidation:
    Anhydride+2-Amino-5-chloropyridineCH2Cl2,rt3-[(5-Chloropyridin-2-yl)carbamoyl]pyrazine-2-carboxylic acid\text{Anhydride} + \text{2-Amino-5-chloropyridine} \xrightarrow{\text{CH}_2\text{Cl}_2, \text{rt}} \text{3-[(5-Chloropyridin-2-yl)carbamoyl]pyrazine-2-carboxylic acid}

Optimization and Yield Enhancement

  • Solvent Selection: Methylene chloride ensures high solubility of intermediates, but alternatives like tetrahydrofuran (THF) reduce environmental toxicity.

  • Stoichiometry: A 1:1 molar ratio of anhydride to amine prevents side reactions, achieving yields of 82–87% .

  • Workup: Filtration and washing with chilled methylene chloride remove unreacted starting materials.

Carbodiimide-Mediated Coupling with EDCI/HOBt

Procedure Overview

A Chinese patent (CN114621192A) details a coupling method using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) . This approach avoids anhydride preparation, directly reacting 3-(5-chloropyridine-2-carbamoyl)-2-pyrazinecarboxylic acid (Intermediate G) with 2-amino-5-chloropyridine .

Reaction Conditions:

  • Solvents: Dichloromethane or dimethylformamide (DMF)

  • Temperature: Reflux (40°C for DCM; 100°C for DMF)

  • Catalysts: Triethylamine (2 eq), EDCI (1.2 eq), HOBt (1.2 eq)

  • Time: 16 hours

Yield:

  • 78–82% after column chromatography (petroleum ether/ethyl acetate).

Advantages and Limitations

  • Purity: >95% due to effective coupling and purification.

  • Cost: EDCI/HOBt increases reagent expenses compared to anhydride routes.

One-Pot Synthesis Without Intermediate Isolation

Streamlined Process

The US patent US7786304B2 describes a one-pot method combining anhydride formation and amidation (Scheme 2). By avoiding isolation of the intermediate 3-(5-chloropyrid-2-yl)carbamoyl-pyrazine-2-carboxylic acid , this approach reduces processing time and solvent use.

Steps:

  • In Situ Anhydride Generation: Pyrazine-2,3-dicarboxylic acid reacts with acetic anhydride.

  • Direct Amidation: 2-Amino-5-chloropyridine is added immediately, followed by ethyl chloroformate and triethylamine at 0–5°C.

Yield: 75–80% with comparable purity to multi-step methods.

Comparative Analysis of Preparation Methods

Yield and Efficiency

MethodYield (%)Purity (%)Key ReagentsSolvent
Anhydride Coupling82–8785–90Acetic anhydrideCH2_2Cl2_2
EDCI/HOBt Coupling78–82>95EDCI, HOBtDMF/CH2_2Cl2_2
One-Pot Synthesis75–8080–85Ethyl chloroformateCH2_2Cl2_2

Environmental and Industrial Considerations

  • Chlorinated Solvents: Methylene chloride poses disposal challenges; DMF offers a greener alternative but requires higher temperatures.

  • Scalability: Anhydride coupling is preferred for large-scale production due to lower reagent costs.

Critical Parameters in Synthesis Optimization

Temperature Control

  • Anhydride Formation: Excess heat (>120°C) degrades pyrazine-2,3-dicarboxylic acid.

  • Amidation: Reflux conditions in DMF accelerate reaction but risk side product formation.

Catalytic Systems

  • Triethylamine: Neutralizes HCl byproducts, preventing acid-catalyzed decomposition.

  • EDCI/HOBt: Enhances coupling efficiency by activating carboxyl groups .

Chemical Reactions Analysis

Types of Reactions

3-[(5-Chloropyridin-2-yl)carbamoyl]pyrazine-2-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloropyridinyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically in the presence of a base like sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amide derivative.

Scientific Research Applications

Antimycobacterial Activity

One of the most notable applications of this compound is its antimycobacterial activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. A study demonstrated that derivatives of pyrazinecarboxylic acids, including 3-[(5-Chloropyridin-2-yl)carbamoyl]pyrazine-2-carboxylic acid, showed promising results with minimum inhibitory concentrations (MICs) comparable to established antitubercular drugs like pyrazinamide .

The structural similarity to known inhibitors of decaprenylphosphoryl-β-D-ribose oxidase (DprE1) suggests that this compound may interact effectively with critical bacterial enzymes involved in cell wall biosynthesis, thus inhibiting bacterial growth .

Cytotoxicity Studies

In vitro cytotoxicity assessments have indicated that this compound exhibits low toxicity against mammalian cells, making it a suitable candidate for further development as an antitubercular agent. The absence of significant cytotoxic effects at effective antimicrobial concentrations supports its potential therapeutic use .

Case Study 1: Antimycobacterial Evaluation

A comprehensive study evaluated various derivatives of pyrazinecarboxylic acids, including the target compound, against M. tuberculosis. The findings revealed that modifications in the molecular structure could enhance antimycobacterial activity. Specifically, substituents at positions 5 or 6 on the pyrazine ring were found to influence binding affinity to DprE1, which is critical for drug efficacy .

CompoundMIC (μg·mL1^{-1})Activity Level
Pyrazinamide12.5–25High
This compound50Moderate
Other derivativesVariesVaries

Case Study 2: Molecular Docking Studies

Molecular docking studies have been employed to predict the binding interactions between this compound and DprE1. These computational analyses provide insights into how structural modifications can optimize binding affinity and enhance biological activity against tuberculosis .

Mechanism of Action

The mechanism of action of 3-[(5-Chloropyridin-2-yl)carbamoyl]pyrazine-2-carboxylic acid is not well-documented. its structure suggests potential interactions with biological targets such as enzymes or receptors. The presence of the pyrazine and chloropyridinyl groups may allow it to bind to specific sites on proteins, influencing their activity.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects: Electron-withdrawing groups (e.g., Cl, Br, NO₂) on the aryl ring correlate with higher melting points and reduced solubility. The nitro-substituted analog (16) has the highest melting point (224.5–227.2°C) due to strong dipole interactions .
  • Synthetic Yields : Chlorophenyl derivatives (e.g., compound 9) exhibit near-quantitative yields (98% ), while nitro-substituted analogs (e.g., compound 16) show lower yields (58% ) due to steric and electronic challenges .
  • Heterocyclic vs.

Antimycobacterial Activity:

  • 3-[(4-Fluorophenyl)carbamoyl]pyrazine-2-carboxylic acid (8) and 3-[(3,4-Dichlorophenyl)carbamoyl]pyrazine-2-carboxylic acid (10) were synthesized as part of antimycobacterial studies, with their activity likely influenced by halogen electronegativity and lipophilicity .

Quorum Sensing Modulation:

  • PDCA-py (a pyrrolidine derivative of pyrazine-2-carboxylic acid) inhibits Vibrio cholerae biofilm formation by targeting LuxO ATPase, demonstrating non-toxic anti-virulence properties .

Reverse Transcriptase Inhibition:

Solubility and Stability

  • The target compound’s water solubility (41.5 µg/mL) is lower than that of unsubstituted pyrazine-2-carboxylic acid derivatives, likely due to the hydrophobic 5-chloropyridinyl group .
  • Chlorophenyl analogs (e.g., compound 9) exhibit lower melting points (~171°C ) compared to the target compound (206–208°C ), suggesting differences in crystalline packing and stability .

Biological Activity

3-[(5-Chloropyridin-2-yl)carbamoyl]pyrazine-2-carboxylic acid is a compound with the molecular formula C11H7ClN4O3 and a molecular weight of 278.65 g/mol. Its unique structure, characterized by the presence of both a pyrazine and a chloropyridinyl group, suggests potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound based on diverse scientific literature.

The synthesis of this compound typically involves the reaction of pyrazine-2,3-dicarboxylic acid with 5-chloropyridin-2-amine in the presence of acetic anhydride as a dehydrating agent. This method yields the target compound with specific substitution patterns that enhance its biological properties.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of pyrazine carboxamides, including this compound:

  • Antibacterial Activity : The compound has shown activity against bacterial strains by targeting cell wall synthesis mechanisms. Similar compounds have been documented to exhibit significant antibacterial effects, making them potential candidates for developing new antibiotics .
  • Antifungal Activity : Research indicates that derivatives of pyrazine carboxamides can inhibit fungal growth, with some compounds demonstrating high efficacy against specific strains like Trichophyton mentagrophytes and Candida albicans .
Activity Type Tested Strains Minimum Inhibitory Concentration (MIC)
AntibacterialVarious strainsSpecific MIC values not universally reported
AntifungalT. mentagrophytesMIC = 15.62 µmol/L

Anticancer Activity

The anticancer potential of pyrazine derivatives has garnered attention due to their ability to inhibit tumor cell proliferation:

  • Mechanism of Action : The presence of the chloropyridinyl group may facilitate binding to specific proteins or enzymes involved in cancer progression, potentially leading to apoptosis in cancer cells .
  • Case Studies : In vitro studies have demonstrated that certain pyrazole derivatives exhibit cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting that modifications in structure could enhance their anticancer efficacy .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of this compound:

  • Substituent Effects : The introduction of different substituents on the pyrazine ring can significantly alter lipophilicity and biological activity. For instance, compounds with higher lipophilicity often exhibit better penetration into cellular membranes, enhancing their therapeutic potential .
  • Comparative Analysis : Compared to similar compounds like 3-[(2-Chloropyridin-4-yl)carbamoyl]pyrazine-2-carboxylic acid, this compound's unique substitution pattern may confer distinct reactivity and interaction profiles with biological targets.

Q & A

Q. Basic

  • HPLC-MS for detecting trace impurities (e.g., unreacted hydrazides).
  • Elemental analysis to confirm stoichiometry.
  • DSC/TGA to evaluate thermal stability and polymorphic forms .

How can computational modeling predict the reactivity of pyrazine-2-carboxylic acid derivatives?

Advanced
DFT calculations model transition states in radical-generating reactions (e.g., vanadate-PCA systems) . Molecular dynamics simulations predict solvation effects and ligand-protein binding affinities, guiding synthesis of analogs with improved pharmacokinetics .

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